2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acid 2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acid
Brand Name: Vulcanchem
CAS No.: 1451393-07-9
VCID: VC2937346
InChI: InChI=1S/C8H5BF4O3/c10-7-4(3-14)5(8(11,12)13)1-2-6(7)9(15)16/h1-3,15-16H
SMILES: B(C1=C(C(=C(C=C1)C(F)(F)F)C=O)F)(O)O
Molecular Formula: C8H5BF4O3
Molecular Weight: 235.93 g/mol

2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acid

CAS No.: 1451393-07-9

Cat. No.: VC2937346

Molecular Formula: C8H5BF4O3

Molecular Weight: 235.93 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acid - 1451393-07-9

Specification

CAS No. 1451393-07-9
Molecular Formula C8H5BF4O3
Molecular Weight 235.93 g/mol
IUPAC Name [2-fluoro-3-formyl-4-(trifluoromethyl)phenyl]boronic acid
Standard InChI InChI=1S/C8H5BF4O3/c10-7-4(3-14)5(8(11,12)13)1-2-6(7)9(15)16/h1-3,15-16H
Standard InChI Key XAJUAAWSBUIORP-UHFFFAOYSA-N
SMILES B(C1=C(C(=C(C=C1)C(F)(F)F)C=O)F)(O)O
Canonical SMILES B(C1=C(C(=C(C=C1)C(F)(F)F)C=O)F)(O)O

Introduction

2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acid is a complex organic compound with the molecular formula C8H5BF4O3. It is a type of phenylboronic acid, which is widely used in organic synthesis due to its versatility in forming covalent bonds with various functional groups. This compound is particularly notable for its trifluoromethyl and formyl groups, which impart unique chemical properties and reactivity.

Chemical Reactivity

Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in various applications, including chemical synthesis and sensing technologies. The presence of a formyl group (-CHO) and a trifluoromethyl group (-CF3) in this compound can enhance its reactivity and stability in certain reactions.

Synthesis Methods

The synthesis of boronic acids typically involves the reaction of an aryl halide with a boron source, such as triethyl borate, followed by hydrolysis to form the boronic acid. For compounds with specific substituents like the trifluoromethyl group, additional steps may be required to introduce these functionalities.

Applications in Organic Synthesis

Boronic acids are crucial intermediates in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used to form carbon-carbon bonds. The unique substituents in 2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acid could provide advantages in terms of reactivity and selectivity in these reactions.

Comparison with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acidC8H5BF4O3235.931451393-07-9
4-Fluoro-3-(trifluoromethyl)benzeneboronic acidC7H5BF4O2207.92182344-23-6
5-Trifluoromethyl-2-formylphenylboronic acidC8H5BF3O3223.93Not specified

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